molecular formula C14H20N2O B3116098 N-ethyl-4-(piperidin-4-yl)benzamide CAS No. 2138509-50-7

N-ethyl-4-(piperidin-4-yl)benzamide

Cat. No. B3116098
CAS RN: 2138509-50-7
M. Wt: 232.32 g/mol
InChI Key: HAUYOHXCGJHOJK-UHFFFAOYSA-N
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Description

“N-ethyl-4-(piperidin-4-yl)benzamide” is a benzamide derivative . Benzamide derivatives have been studied for their potential in various therapeutic applications . In particular, N-(piperidin-4-yl)benzamide derivatives have been found to show significant inhibitory bioactivity in HepG2 cells .


Synthesis Analysis

The synthesis of N-(piperidin-4-yl)benzamide derivatives has been guided by bioisosterism and pharmacokinetic parameters . A series of novel benzamide derivatives were designed and synthesized, with some compounds showing potent antitumor activity .


Molecular Structure Analysis

The piperidine ring in the compound adopts a chair conformation . The phenyl rings are inclined to one another and make dihedral angles with the mean plane of the piperidine ring .


Chemical Reactions Analysis

N-(piperidin-4-yl)benzamide derivatives have shown to inhibit the expression of cyclin B1 and p-Rb and enhance the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK) .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(piperidin-4-yl)benzamide derivatives can be determined using various techniques such as FT-IR, 1H NMR, and LC-MS . The compound is a white solid .

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

N-ethyl-4-(piperidin-4-yl)benzamide derivatives have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. These derivatives, particularly those with bulky substituents in the para position of benzamide, significantly enhance AChE inhibitory activity. This property positions them as potential antidementia agents, given the role of AChE in neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1990).

Bioactivity in Metal Complexes

In the field of metal complexes, certain benzamides, including derivatives of this compound, have been synthesized. These complexes have demonstrated promising antibacterial activities against a range of bacterial strains, with copper complexes of these benzamides exhibiting higher efficacy compared to their free ligand forms (Khatiwora et al., 2013).

Antagonistic Effects on δ-Opioid Receptors

Certain derivatives of this compound, such as ADL5859 and ADL5747, act as δ-opioid agonists. They have shown analgesic and antidepressive effects in animal models and represent potential drugs for chronic pain treatment. The analgesic effects of these derivatives are mediated primarily through δ-opioid receptors, particularly those expressed on peripheral neurons (Nozaki et al., 2012).

Sigma Receptor Binding in Cancer Imaging

This compound derivatives have shown potential in cancer imaging, particularly in breast cancer. These derivatives demonstrate preferential binding to sigma receptors overexpressed in breast cancer cells, indicating their potential use in noninvasive assessment of tumor proliferation (Caveliers et al., 2002).

Prokinetic Agents Synthesis

The synthesis of new Cinitapride-related benzimidazole derivatives from this compound has been explored. These compounds have shown promise as prokinetic agents, stimulating gastrointestinal motility and potentially offering therapeutic benefits in gastrointestinal disorders (Srinivasulu et al., 2005).

Mycobacterium Tuberculosis GyrB Inhibitors

This compound derivatives have been studied as potential inhibitors of the Mycobacterium tuberculosis GyrB ATPase. These derivatives exhibit significant inhibitory activity, indicating their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

N-ethyl-4-(piperidin-4-yl)benzamide primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . HIF-1α, the unique subunit of HIF-1, is only found in the hypoxic nucleus and determines the HIF-1 activity .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters .

Result of Action

The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Action Environment

The action of this compound is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .

Future Directions

The development of more potent inhibitors based on N-ethyl-4-(piperidin-4-yl)benzamide is a promising area of research . The combination of docking, molecular dynamics, and 3D-QSAR studies can help understand the coherence modification of existing molecules . This could provide valuable insight into the development of more potent inhibitors .

Biochemical Analysis

Biochemical Properties

N-ethyl-4-(piperidin-4-yl)benzamide has been found to have good biological potential and inhibitory activity . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions. For instance, it has been reported to activate hypoxia-inducible factor 1 (HIF-1) pathways .

Cellular Effects

In cellular processes, this compound has shown significant inhibitory bioactivity in HepG2 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces the expression of HIF-1α protein and downstream target gene p21, promoting tumor cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

Preliminary biological activity screening has shown that it has good biological potential and inhibitory activity .

properties

IUPAC Name

N-ethyl-4-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-16-14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUYOHXCGJHOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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